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Compound of Interest

Compound Name: Allyl propyl disulfide

Cat. No.: B1197967

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of allyl propyl disulfide in
the development of new flavoring agents. This document outlines the synthesis, sensory
evaluation, and quantitative analysis of allyl propyl disulfide, along with its potential
mechanism of action in flavor perception.

Introduction

Allyl propyl disulfide is a key organosulfur compound naturally found in plants of the Allium
genus, such as onions and garlic.[1][2][3] It is a volatile, pale-yellow liquid with a characteristic
pungent, sulfurous, and onion-like aroma.[2] This compound, along with other related
disulfides, is a significant contributor to the desirable savory flavors in many food products. Its
application in the food industry ranges from enhancing existing flavors to creating new,
complex savory profiles in processed foods like soups, sauces, and meat products.[4]
Understanding the synthesis, sensory properties, and analytical quantification of allyl propyl
disulfide is crucial for its effective and consistent application in flavor development.

Physicochemical Properties

A summary of the key physicochemical properties of allyl propyl disulfide is presented in
Table 1.

Table 1: Physicochemical Properties of Allyl Propyl Disulfide
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Property Value Reference(s)
Chemical Formula CeH12S2 [2]
Molecular Weight 148.3 g/mol [2]
Appearance Pale-yellow liquid [2]
Odor Strong, pungent, onion-like [2]
Boiling Point 66-69 °C at 16 mmHg [2]
Melting Point -15°C [2]
Density 0.984 g/cm? [2]
Solubility Insoluble in water [2]
Flash Point 54.4 °C [2]

Experimental Protocols
Synthesis of Allyl Propyl Disulfide (Food Grade)

This protocol describes a method for the synthesis of unsymmetrical disulfides, which can be

adapted for allyl propyl disulfide. The reaction involves the oxidation of a mixture of the

corresponding thiols. For food-grade applications, all reagents and solvents must be of high

purity and approved for food use.

Materials:

Allyl mercaptan (food grade)

Propyl mercaptan (food grade)

Hydrogen peroxide (30%, food grade)

Formic acid (food grade)

Dichloromethane (food grade, for extraction)

Distilled water
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Sodium bicarbonate (food grade, for neutralization)
Anhydrous magnesium sulfate (for drying)
Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Glassware for distillation

Procedure:

In a round-bottom flask cooled in an ice bath, combine equimolar amounts of allyl mercaptan
and propyl mercaptan in formic acid.

Stir the mixture for 5 minutes at 0 °C.

Slowly add hydrogen peroxide (30%) dropwise to the mixture via a dropping funnel. Maintain
the temperature below 10 °C.

After the addition is complete, continue stirring the reaction mixture for approximately 4
hours, allowing it to slowly warm to room temperature.

Quench the reaction by adding distilled water.

Transfer the mixture to a separatory funnel and extract the product three times with
dichloromethane.

Combine the organic layers and wash with a saturated sodium bicarbonate solution to
neutralize any remaining acid, followed by a wash with distilled water.
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Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to obtain pure allyl propyl
disulfide.

Note: This is a generalized procedure. Optimization of reaction conditions may be necessary to
maximize yield and purity.[5]

Sensory Evaluation of Allyl Propyl Disulfide

This protocol outlines the sensory evaluation of allyl propyl disulfide to determine its flavor
profile and sensory threshold.

3.2.1. Panelist Selection and Training:

o Select 10-12 panelists based on their sensory acuity, ability to describe flavors, and
availability.

o Train panelists on the recognition and intensity scaling of basic tastes (sweet, sour, salty,
bitter, umami) and relevant aroma attributes associated with savory and sulfurous
compounds (e.g., onion, garlic, cooked, pungent, metallic).

3.2.2. Sample Preparation:

o Prepare a stock solution of allyl propyl disulfide in a neutral, food-grade solvent such as
propylene glycol or ethanol.

o Prepare a series of dilutions from the stock solution in deionized, odorless water for
threshold testing and descriptive analysis. Concentrations should be determined in
preliminary tests to span from sub-threshold to clearly perceivable levels.

3.2.3. Sensory Evaluation Tests:
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» Triangle Test (for difference testing): Present panelists with three samples, two of which are
identical, and ask them to identify the odd sample. This is useful for determining if a change
in concentration is perceptible.[6]

e Threshold Test (ASTM E679): Determine the detection threshold of allyl propyl disulfide
using an ascending forced-choice method. Present panelists with a series of increasing
concentrations alongside a blank (water) and ask them to identify the sample with the aroma.
The threshold is the concentration at which 50% of the panel can correctly identify the
sample.

» Descriptive Analysis: Using a trained panel, develop a lexicon of sensory attributes to
describe the flavor profile of allyl propyl disulfide. Panelists then rate the intensity of each
attribute for different concentrations of the compound.

Table 2: Example Sensory Attributes for Allyl Propyl Disulfide

Attribute Description

Onion-like The characteristic aroma of fresh-cut onions.

Garliclike The pungent, sulfurous aroma associated with
garlic.

Sulfurous A general sulfurous, slightly eggy note.

Pungent A sharp, irritating sensation in the nose.

Cooked/Sautéed Notes reminiscent of cooked or sautéed onions.

Green/Fresh A fresh, slightly green vegetable note.

Metallic A slight metallic off-note.

Quantitative Analysis of Allyl Propyl Disulfide in a Food
Matrix by GC-MS

This protocol describes the quantitative analysis of allyl propyl disulfide in a food matrix using
headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass
spectrometry (GC-MS).[7][8]
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Materials and Equipment:

e Gas chromatograph with a mass spectrometer (GC-MS)
e HS-SPME autosampler

« SPME fiber (e.g., DVB/CAR/PDMS)

e 20 mL headspace vials with septa and caps
» Analytical balance

» Vortex mixer

e Centrifuge

 Allyl propyl disulfide standard

« Internal standard (e.g., diallyl disulfide-d10)
e Sodium chloride

» Deionized water

e Food sample

Procedure:

e Sample Preparation:

[¢]

Homogenize the food sample.

[e]

Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

Add a known amount of the internal standard solution.

o

[¢]

Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

[e]

Immediately seal the vial.
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o Vortex the vial for 1 minute.

o HS-SPME Extraction:

o Place the vial in the autosampler tray.

o Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15
minutes).

o Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30
minutes) at the same temperature.

e GC-MS Analysis:

[¢]

Desorb the analytes from the SPME fiber in the GC inlet (e.g., at 250°C for 2 minutes).

o

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

[e]

Use a temperature program to achieve good separation of the analytes.

o

Operate the mass spectrometer in Selected lon Monitoring (SIM) mode for quantification,
using characteristic ions for allyl propyl disulfide and the internal standard.

Table 3: Example GC-MS Parameters for Allyl Propyl Disulfide Analysis
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Parameter Setting

DB-5ms (30 m x 0.25 mm, 0.25 pum film
GC Column

thickness)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow

40°C (2 min), ramp to 150°C at 10°C/min, then

Oven Program ) )
to 250°C at 20°C/min (hold 5 min)

MS lon Source Temp. 230°C
MS Quadrupole Temp. 150°C
lonization Mode Electron lonization (El), 70 eV

To be determined from the mass spectrum of
SIM lons (miz) the standard

¢ Quantification:

o Create a calibration curve by analyzing standard solutions of allyl propyl disulfide with
the internal standard.

o Calculate the concentration of allyl propyl disulfide in the sample based on the peak
area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Flavor Perception

Organosulfur compounds from Allium species, such as diallyl disulfide, are known to activate
the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][9][10] TRPA1 is a non-
selective cation channel expressed in sensory neurons and is responsible for the perception of
pungent and irritating stimuli.[1] While direct evidence for allyl propyl disulfide is limited, its
structural similarity to diallyl disulfide suggests it may also act as a TRPA1 agonist.

The activation of TRPA1 by these compounds is thought to occur through the covalent
modification of cysteine residues within the ion channel protein.[11][12] This leads to channel

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1189336/
https://pubmed.ncbi.nlm.nih.gov/19298793/
https://pubmed.ncbi.nlm.nih.gov/16103371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1189336/
https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0609598103
https://pubmed.ncbi.nlm.nih.gov/17237762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

opening, cation influx (primarily Ca2* and Na*), and depolarization of the sensory neuron,
which then transmits a signal to the brain that is perceived as a pungent, savory flavor.

Below is a diagram illustrating the proposed signaling pathway for the activation of TRPAL by
Allium-derived disulfides.

Intracellular

Extracellular Cell Membrane

isulfide | )|Crosses membrane TRPAL Channel
Allyl Propyl Disulfide (Closed)
TRPAL Channel
(Open)

Click to download full resolution via product page
Caption: Proposed activation of the TRPA1 ion channel by allyl propyl disulfide.

Application Workflow in Flavor Development

The development of a new flavoring agent using allyl propyl disulfide typically follows a
structured workflow.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1197967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Synthesis & Purification
of Allyl Propyl Disulfide
Physicochemical
Characterization (GC-MS, NMR)
Sensory Evaluation
(Threshold, Profile)

Flavor Formulation
(with other components)

Iterative Refinement

A

Application in
Food Matrix

Stability & Shelf-life
Analysis

'

Regulatory Review
& Safety Assessment

Click to download full resolution via product page

Caption: A typical workflow for developing new flavoring agents with allyl propyl disulfide.
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Conclusion

Allyl propyl disulfide is a potent and versatile compound in the creation of savory flavors. A
thorough understanding of its synthesis, sensory characteristics, and analytical quantification is
essential for its successful application. The protocols and information provided in these
application notes serve as a valuable resource for researchers and flavor chemists working to
develop new and innovative flavoring agents. Further research into the specific interactions of
allyl propyl disulfide with other flavor molecules and its precise mechanism of action will
continue to expand its potential in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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